2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride

TRPM8 antagonist tryptamine SAR cold pain target

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, also referred to as 5‑benzyloxy‑2‑methyltryptamine hydrochloride, is a synthetic tryptamine derivative characterized by a 5‑benzyloxy indole core, a 2‑methyl substituent, and a primary ethylamine side chain [REFS‑1]. The compound has been profiled as an antagonist of the transient receptor potential melastatin 8 (TRPM8) cation channel, a clinically relevant target for cold sensation, neuropathic pain, and migraine [REFS‑2].

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 18658-09-8
Cat. No. B3248454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
CAS18658-09-8
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN
InChIInChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3
InChIKeyGXWTUBXFAHMHIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride (CAS 18658‑09‑8): A Structurally Defined TRPM8 Antagonist for Sensory Neuroscience and Analgesic Discovery


2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, also referred to as 5‑benzyloxy‑2‑methyltryptamine hydrochloride, is a synthetic tryptamine derivative characterized by a 5‑benzyloxy indole core, a 2‑methyl substituent, and a primary ethylamine side chain [REFS‑1]. The compound has been profiled as an antagonist of the transient receptor potential melastatin 8 (TRPM8) cation channel, a clinically relevant target for cold sensation, neuropathic pain, and migraine [REFS‑2]. Its activity profile distinguishes it from both the more potent parent compound 5‑benzyloxytryptamine and other 5‑substituted tryptamines, making its precise potency understanding essential for experimental design and procurement decisions [REFS‑3].

Why Tryptamine Analogs Cannot Replace 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride in TRPM8‑Dependent Studies


Within the 5‑substituted tryptamine series, seemingly minor structural modifications produce large quantitative shifts in TRPM8 antagonist activity. The 2‑methyl group on the indole ring of the target compound attenuates potency versus the des‑methyl analog 5‑benzyloxytryptamine by approximately 4‑fold, while alternative 5‑substituents (chloro, methoxy) drop activity by factors of >7 to >14 relative to the benzyloxy‑bearing scaffold [REFS‑1][REFS‑2]. These differences mean that substituting a generic “tryptamine” or a closely related analog will materially alter the pharmacological outcome in functional TRPM8 assays, potentially invalidating dose‑response relationships, target engagement estimates, and cross‑study comparisons. Researchers requiring reproducible TRPM8 blockade at a defined potency must therefore source the specific compound rather than assume interchangeability among in‑class compounds [REFS‑3].

Quantitative Differentiation of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride: Head‑to‑Head and Cross‑Study Comparisons on TRPM8 Antagonism


TRPM8 Potency Comparison: 2‑Methyl‑5‑benzyloxytryptamine vs. 5‑Benzyloxytryptamine (Direct Comparator)

In the primary publication that first identified tryptamine-based TRPM8 antagonists, 5‑benzyloxytryptamine (5‑BOT) exhibited an IC50 of 0.34 μM (340 nM) against human TRPM8 stimulated with menthol [REFS‑1]. The 2‑methyl analog—identical to the target compound—was independently tested under analogous assay conditions (human TRPM8 expressed in T‑REx‑293 cells, menthol‑induced ⁴⁵Ca²⁺ influx) and yielded an IC50 of 1.50 μM (1 500 nM) [REFS‑2]. This represents a 4.4‑fold reduction in potency conferred solely by the addition of the 2‑methyl group.

TRPM8 antagonist tryptamine SAR cold pain target

TRPM8 Antagonist Potency: 5‑Benzyloxy‑2‑methyltryptamine vs. 5‑Chlorotryptamine

Within the same curated dataset (ChEMBL‑curated BindingDB entries), 5‑chlorotryptamine (5‑Cl‑T) was tested in the identical human TRPM8 menthol‑induced calcium influx assay and exhibited an IC50 of 21 500 nM (21.5 μM) [REFS‑1]. The target compound’s IC50 of 1 500 nM makes it approximately 14‑fold more potent than 5‑Cl‑T, demonstrating that the 5‑benzyloxy group confers a substantial advantage over a simple halogen substituent at the same position [REFS‑2].

TRPM8 inhibitor halogenated tryptamine cold thermosensation

Comparative TRPM8 Antagonism: 5‑Benzyloxy‑2‑methyltryptamine vs. 5‑Methoxytryptamine

The Therapeutic Target Database (TTD) lists 5‑methoxytryptamine (5‑MeOT) with a TRPM8 IC50 of 11 600 nM (11.6 μM) [REFS‑1]. The target compound’s IC50 of 1 500 nM represents a 7.7‑fold potency advantage over 5‑MeOT. Although the two measurements were curated from different assay systems (TTD‑curated ChEMBL data vs. direct BindingDB extraction), the consistent rank order of 5‑benzyloxy >> 5‑methoxy aligns with the known SAR that a 5‑benzyloxy substituent enhances TRPM8 binding compared to smaller 5‑alkoxy groups [REFS‑2].

TRPM8 pharmacology 5-substituted tryptamine analgesic target

Agonist‑Dependent Potency Variation for the Target Compound: Menthol vs. Icilin Stimulation

The target compound shows stimulus‑dependent antagonist potency: IC50 = 1.50 μM when menthol is the agonist vs. IC50 = 2.36 μM when icilin is the agonist, both measured in the same human TRPM8 T‑REx‑293 cell background [REFS‑1]. This 1.57‑fold shift indicates that the compound does not fully compete with icilin for the same binding conformation, a behavior distinct from several clinical‑stage TRPM8 antagonists that show minimal stimulus‑dependent variation. In contrast, 5‑benzyloxytryptamine displays a smaller shift (0.34 μM menthol [REFS‑2] vs. 0.66 μM icilin [REFS‑3], 1.94‑fold), while 5‑chlorotryptamine diverges more strongly (21.5 μM menthol vs. 35 μM icilin, 1.63‑fold, but at much lower absolute potency) [REFS‑4].

TRPM8 modality stimulus‑dependent antagonism calcium flux assay

Optimal Research and Industrial Use Cases for 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride Based on Quantitative Differentiation


TRPM8 Antagonist Reference Compound for Structure–Activity Relationship (SAR) Campaigns

The 4.4‑fold potency drop relative to 5‑benzyloxytryptamine, driven solely by the 2‑methyl substituent, makes the target compound a valuable tool for probing the steric tolerance of the TRPM8 orthosteric or allosteric binding pocket. Medicinal chemistry teams can use the defined IC50 of 1.50 μM (menthol) / 2.36 μM (icilin) as a benchmark when synthesizing novel 2‑substituted indole scaffolds [REFS‑1].

Validation Standard in Cold‑Pain Behavioral Pharmacology

Because the compound’s TRPM8 antagonist potency (1.50 μM) is situated between the highly potent 5‑BOT (0.34 μM) and the weakly active 5‑MeOT (11.6 μM) or 5‑Cl‑T (21.5 μM), it provides a mid‑range tool for dose–response calibration in in vivo cold‑allodynia and menthol‑evoked nocifensive models, where excessive or insufficient channel blockade would mask therapeutic windows [REFS‑2][REFS‑3].

Dual‑Agonist Assay Cross‑Validation in High‑Throughput Screening

The relatively narrow 1.57‑fold difference between menthol‑ and icilin‑stimulated IC50 values makes the target compound a useful internal control for detecting assay artifacts in dual‑agonist TRPM8 HTS campaigns. Compounds that exhibit robustly different rank orders under the two stimulation modes can be flagged for follow‑up, with the target compound serving as a ‘balanced antagonist’ normalization reference [REFS‑4].

Chemical Probe for 5‑Substituted Tryptamine Selectivity Profiling

Given that many commercially available 5‑substituted tryptamines (e.g., 5‑MeOT, 5‑Cl‑T) show substantially lower TRPM8 activity, the target compound can be deployed in selectivity panels to determine whether novel phenotypes observed with 5‑benzyloxy‑2‑methyltryptamine are TRPM8‑mediated or arise from off‑target interactions at serotonin receptors, where the SAR is orthogonal [REFS‑5].

Quote Request

Request a Quote for 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.